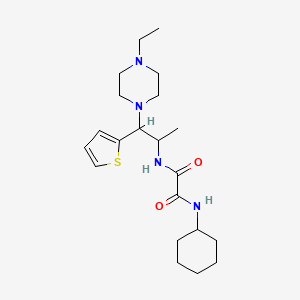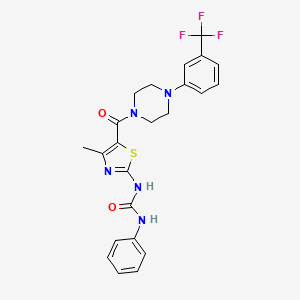
1-(4-Methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea is a useful research compound. Its molecular formula is C23H22F3N5O2S and its molecular weight is 489.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiviral Activities
Several studies have synthesized derivatives of piperazine and thiazole, evaluating their antimicrobial and antiviral potentials. Compounds exhibiting promising activities include urea and thiourea derivatives, indicating their potential use in developing new treatments for infectious diseases. For example, 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea showed significant antiviral activities against Tobacco mosaic virus (TMV), and potent antimicrobial activity against various pathogens (Reddy et al., 2013). This suggests that modifications on the piperazine and thiazole scaffolds could lead to effective antimicrobial and antiviral agents.
Synthesis and Biological Evaluation
The creation of novel compounds with potential biological activities is a significant area of research. For instance, the synthesis of novel thiazolidinone derivatives from intermediate compounds involving piperazine has been explored. These compounds were evaluated for their antimicrobial activity against a range of bacteria and fungi, indicating the versatility of these scaffolds in generating biologically active molecules (Patel et al., 2012).
Anticancer Potential
Explorations into the anticancer properties of compounds with piperazine and thiazole structures have been conducted. Certain derivatives have been screened against a variety of cancer cell lines, uncovering compounds with potential anticancer activities. This underscores the importance of these chemical structures in developing novel anticancer therapies (Turov, 2020).
Chemical Synthesis and Optimization
Efficient synthesis methods for these complex molecules are crucial for their exploration and application in biological contexts. Studies detailing the synthesis routes, such as the Dieckmann cyclization method to create piperazine-2,5-diones, highlight the chemical ingenuity in generating these compounds. Such methodologies enable the production of molecules with potential therapeutic applications, illustrating the interplay between chemical synthesis and biological application (Aboussafy & Clive, 2012).
Eigenschaften
IUPAC Name |
1-[4-methyl-5-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1,3-thiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N5O2S/c1-15-19(34-22(27-15)29-21(33)28-17-7-3-2-4-8-17)20(32)31-12-10-30(11-13-31)18-9-5-6-16(14-18)23(24,25)26/h2-9,14H,10-13H2,1H3,(H2,27,28,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBAKGWTKDOKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

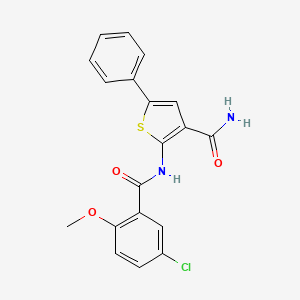
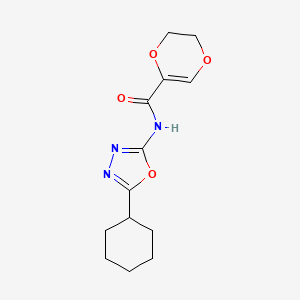
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2729585.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2729586.png)
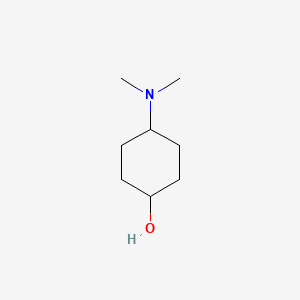
![N-cyclohexyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2729593.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide](/img/structure/B2729594.png)

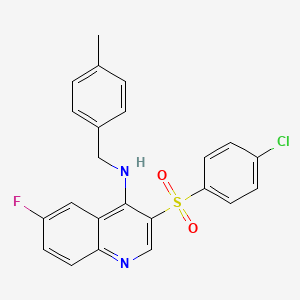


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2729602.png)
